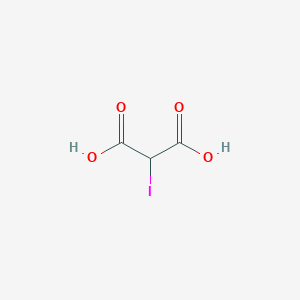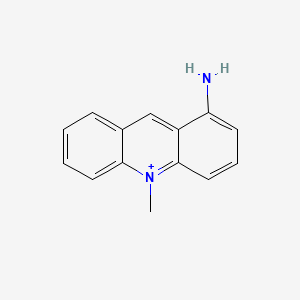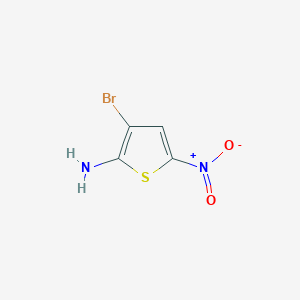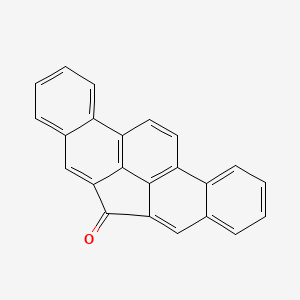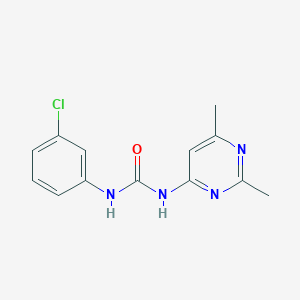
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, diphenyl groups, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-propanone with dimethylamine, followed by the introduction of diphenyl and phenoxy groups under controlled conditions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oximes or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Research into its potential therapeutic effects, such as its role as an active pharmaceutical ingredient, is ongoing.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(dimethylamino)-: This compound shares the dimethylamino group but lacks the diphenyl and phenoxy groups.
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-butynyloxy)-, hydrochloride: This compound is similar but includes a butynyloxy group instead of a phenoxy group.
Uniqueness
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both diphenyl and phenoxy groups distinguishes it from other related compounds and contributes to its versatility in research and industrial applications.
Properties
CAS No. |
85603-35-6 |
|---|---|
Molecular Formula |
C23H24ClNO2 |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
3-(dimethylamino)-1-phenoxy-1,1-diphenylpropan-2-one;hydrochloride |
InChI |
InChI=1S/C23H23NO2.ClH/c1-24(2)18-22(25)23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)26-21-16-10-5-11-17-21;/h3-17H,18H2,1-2H3;1H |
InChI Key |
CWXMSVFUBISTGL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




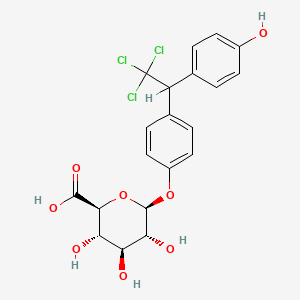
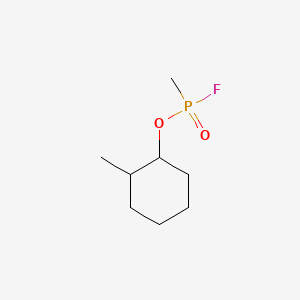
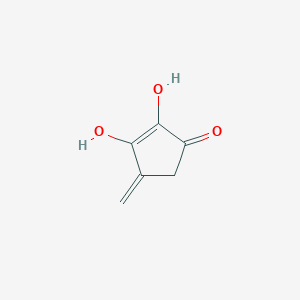
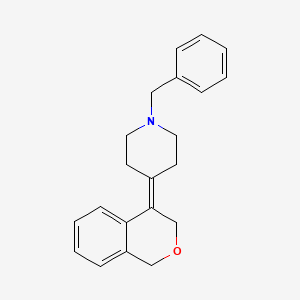
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14426656.png)

